molecular formula C9H8BrFO2 B154203 Methyl 4-(bromomethyl)-3-fluorobenzoate CAS No. 128577-47-9

Methyl 4-(bromomethyl)-3-fluorobenzoate

Cat. No.: B154203
CAS No.: 128577-47-9
M. Wt: 247.06 g/mol
InChI Key: OJBQAHZJVDWSFD-UHFFFAOYSA-N
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Description

Significance of Fluorinated and Bromomethylated Aromatic Scaffolds in Molecular Design

The combination of fluorine and a bromomethyl group on an aromatic scaffold imparts a unique set of reactive properties that are highly sought after in synthetic chemistry.

Bromomethylated Aromatic Scaffolds: The bromomethyl group (-CH₂Br) is a highly versatile functional handle. As a benzylic halide, it is a reactive electrophile that readily participates in nucleophilic substitution reactions. wisdomlib.orgquora.com This reactivity allows for the facile introduction of a wide range of other functional groups, making bromomethylated aromatics valuable intermediates for building more complex structures. semanticscholar.org Bromomethyl derivatives are often preferred over their chloromethyl counterparts due to their higher reactivity and selectivity in certain organic transformations. google.comscispace.com They are essential reagents in the synthesis of pharmaceuticals and other biologically active compounds. wisdomlib.org

The dual presence of both a fluorine atom on the aromatic ring and a bromomethyl group, as seen in Methyl 4-(bromomethyl)-3-fluorobenzoate, creates a bifunctional building block with distinct and complementary reactivities. The fluorinated ring influences the electronic properties and biological fate of the final molecule, while the bromomethyl group provides a key site for synthetic elaboration.

Contextualizing this compound within Specialized Chemical Building Blocks

This compound is a prime example of a specialized chemical building block, designed for specific applications in multi-step syntheses. Its structure is not arbitrary; each component—the methyl ester, the fluorine atom, and the bromomethyl group—is placed to confer specific reactivity and properties.

Below are the key identifiers and physical properties of this compound:

PropertyValue
CAS Number 128577-47-9
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance White to brown solid or liquid
Melting Point 68 °C
Boiling Point 295.1 ± 35.0 °C (Predicted)
Density 1.534 ± 0.06 g/cm³ (Predicted)

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comechemi.com

As a "building block," this compound is not typically an end product itself but rather a key intermediate used to introduce the 3-fluoro-4-(methoxycarbonyl)benzyl moiety into a larger target molecule. The stability afforded by the fluorinated ring, combined with the reactive nature of the benzylic bromide, makes it a valuable reagent for chemists seeking to construct complex, functionalized aromatic systems.

Overview of Strategic Applications in Complex Molecule Construction

The strategic utility of this compound lies in the predictable reactivity of its functional groups. The bromomethyl group is the primary site of reaction, serving as an electrophilic handle for forming new carbon-carbon and carbon-heteroatom bonds.

Benzylic halides are well-established precursors for a variety of transformations, including:

Nucleophilic Substitution (Sₙ1 and Sₙ2): The benzylic position can be attacked by a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce new functionalities. quora.com

Friedel-Crafts Alkylation: In the presence of a Lewis acid, the bromomethyl group can act as an alkylating agent for other aromatic rings, forming diarylmethane structures which are present in many biologically active molecules. rsc.orgnih.gov

Formation of Organometallic Reagents: Benzylic halides can be converted into organozinc or Grignard reagents, which can then participate in cross-coupling reactions to form more complex carbon skeletons. nih.gov

The presence of the methyl ester and the fluorine atom on the aromatic ring can influence the reactivity of the bromomethyl group and are carried through the synthesis to be part of the final molecular structure, where they can contribute to the desired biological activity or material properties.

Emerging Research Trajectories for Aryl Halide and Benzylic Halide Derivatives

The field of organic synthesis is constantly evolving, with new methods being developed to enhance the utility of fundamental building blocks like aryl and benzylic halides. Current research is focused on developing more efficient, selective, and environmentally benign reactions.

One significant area of development is the use of photocatalysis to generate benzyl (B1604629) radicals from benzylic halides under mild conditions. nih.gov This approach avoids the use of harsh reagents and allows for novel bond formations that are otherwise difficult to achieve. Cooperative catalysis, where two or more catalysts work in concert, is also being explored to activate benzylic halides for coupling reactions. nih.gov

For aryl halides, recent advancements in cross-coupling reactions , often catalyzed by transition metals like palladium, continue to expand the scope of possible transformations. nih.gov These reactions are fundamental to modern synthesis, allowing for the precise construction of complex molecular frameworks from readily available aryl halide precursors. researchgate.net Furthermore, research into boryl radical-mediated halogen-atom transfer is opening new avenues for the arylation of alkyl halides, providing novel disconnection strategies for synthetic chemists. researchgate.net These emerging methodologies promise to further enhance the strategic importance of compounds like this compound in the synthesis of next-generation pharmaceuticals, agrochemicals, and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(bromomethyl)-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBQAHZJVDWSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596108
Record name Methyl 4-(bromomethyl)-3-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128577-47-9
Record name Methyl 4-(bromomethyl)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(bromomethyl)-3-fluorobenzoate
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Synthetic Methodologies for Methyl 4 Bromomethyl 3 Fluorobenzoate

Precursor-Based Synthetic Routes

The most common and direct method for the synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate involves the radical bromination of a suitable precursor.

Bromination of Methyl 3-Fluoro-4-Methylbenzoate

The principal synthetic pathway to this compound is through the free-radical bromination of Methyl 3-fluoro-4-methylbenzoate. This reaction selectively targets the benzylic protons of the methyl group due to the stability of the resulting benzylic radical. The typical reagents for this transformation are N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN).

The general reaction is as follows:

While a specific set of universally "optimized" conditions is not available in the literature, a representative procedure can be extrapolated from similar benzylic brominations. The reaction is typically carried out in a non-polar solvent that is inert to the reaction conditions, with carbon tetrachloride (CCl4) being a traditional choice. However, due to its toxicity and environmental concerns, alternative solvents are now preferred.

A plausible set of reaction conditions, based on analogous transformations, would involve dissolving Methyl 3-fluoro-4-methylbenzoate in a suitable solvent, followed by the addition of NBS and a catalytic amount of AIBN. The reaction mixture is then heated to reflux to initiate the radical chain reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of bromine, minimizing side reactions.
Radical Initiator Azobisisobutyronitrile (AIBN)Decomposes upon heating to generate free radicals, initiating the reaction.
Solvent Carbon Tetrachloride (historically), Benzene (B151609), or greener alternativesShould be inert and have a suitable boiling point for reflux.
Temperature RefluxProvides the necessary energy to initiate the AIBN and drive the reaction.

This is an interactive data table. You can sort and filter the data.

Based on similar reported reactions, the yield for this type of benzylic bromination can be expected to be in the range of 70-90%, depending on the precise conditions and the successful exclusion of factors that can inhibit radical reactions, such as oxygen.

Upon completion of the reaction, the mixture typically contains the desired product, unreacted starting material, the succinimide (B58015) byproduct, and residual reagents. The purification process generally involves the following steps:

Cooling and Filtration: The reaction mixture is cooled to room temperature, which causes the succinimide byproduct to precipitate. This is then removed by filtration.

Aqueous Workup: The filtrate is washed with water to remove any remaining water-soluble impurities. A wash with a dilute solution of a reducing agent, such as sodium bisulfite, may be employed to quench any excess bromine.

Drying: The organic layer is separated and dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Alternative Synthetic Pathways from Fluorinated Benzoic Acid Derivatives

An alternative, though less direct, approach to synthesizing the core structure of fluorinated bromobenzoic acids involves multi-step syntheses starting from more basic fluorinated aromatics. For instance, a synthetic route to 3-bromo-4-fluorobenzoic acid has been described starting from fluorobenzene. This process involves a Friedel-Crafts acylation with acetyl chloride, followed by bromination and a haloform reaction. The resulting 3-bromo-4-fluorobenzoic acid could then theoretically be esterified to the methyl ester and subsequently undergo benzylic bromination if a methyl group were present at the 4-position. This highlights the possibility of constructing the target molecule through a series of reactions that introduce the required functional groups sequentially, although this is a more complex and lower-yielding approach compared to the direct bromination of Methyl 3-fluoro-4-methylbenzoate.

Considerations for Scalable Synthesis in Research Contexts

Scaling up the synthesis of this compound from the laboratory bench to larger research quantities requires careful consideration of several factors:

Heat Management: The initiation of the radical reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction rate and prevent runaway reactions.

Mixing: Homogeneous mixing of the reactants, particularly the solid NBS, becomes more challenging in larger reaction vessels. Adequate agitation is necessary to ensure consistent reaction progress.

Reagent Addition: The method of addition of the brominating agent may need to be adjusted. Portion-wise or slow continuous addition of NBS can help to control the reaction's exothermicity.

Safety: The handling of larger quantities of flammable solvents and toxic reagents necessitates enhanced safety protocols, including the use of fume hoods with appropriate ventilation and personal protective equipment.

Workup and Purification: The workup and purification procedures need to be adapted for larger volumes. This may involve the use of larger separatory funnels, and potentially transitioning from column chromatography to bulkier purification methods like large-scale recrystallization.

Continuous Flow Chemistry: For even larger scales, transitioning to a continuous flow process could offer significant advantages in terms of safety, control, and consistency. Photochemical flow reactors, for example, can provide precise control over irradiation and reaction time, leading to higher yields and purity.

Analysis of Synthetic Efficiency and Green Chemistry Principles

The traditional synthesis of this compound, while effective, presents several challenges from a green chemistry perspective. The use of hazardous solvents like carbon tetrachloride is a major drawback due to its ozone-depleting and carcinogenic properties.

In line with the principles of green chemistry, several improvements can be considered:

Solvent Replacement: A key focus is the replacement of chlorinated solvents. More environmentally benign alternatives that have been explored for radical brominations include ethyl acetate, acetonitrile, and even water in biphasic systems. Supercritical carbon dioxide has also been investigated as a green solvent for these reactions.

Alternative Brominating Agents: While NBS is widely used, the development of methods that use catalytic amounts of bromine or in-situ generation of the brominating species from bromide salts can reduce waste.

Energy Efficiency: The use of photochemical initiation with visible light instead of thermal initiation with AIBN can lead to milder reaction conditions and reduced energy consumption. Microwave-assisted synthesis has also been shown to significantly reduce reaction times.

Atom Economy: The atom economy of the bromination with NBS is inherently limited by the formation of succinimide as a byproduct. While the reaction itself is efficient, the generation of this waste product is a consideration.

Green Chemistry PrincipleApplication to the Synthesis of this compound
Prevention Designing the synthesis to minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Using renewable rather than depleting raw materials.

This is an interactive data table. You can sort and filter the data.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, without compromising on the efficiency and yield of this important chemical intermediate.

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Bromomethyl 3 Fluorobenzoate

Nucleophilic Substitution Reactions at the Benzylic Position

The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions. The benzylic position is activated, meaning the C-Br bond is relatively weak and susceptible to cleavage, facilitating the displacement of the bromide ion by a wide range of nucleophiles. This reactivity is central to its utility as a building block for more complex molecules.

Formation of Aminomethyl Derivatives via Azide (B81097) Intermediates

A common and effective method for synthesizing primary amines from benzylic halides involves a two-step sequence: initial conversion to an azide intermediate followed by reduction. This pathway is often preferred over direct amination with ammonia (B1221849) as it avoids the common problem of over-alkylation, which leads to mixtures of primary, secondary, and tertiary amines.

The first step in this sequence is the conversion of the bromomethyl group to an azidomethyl group through a nucleophilic substitution reaction with an azide salt, typically sodium azide (NaN₃). This transformation is a classic example of an SN2 reaction, where the azide anion (N₃⁻) acts as the nucleophile, displacing the bromide ion from the benzylic carbon.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively solvates the sodium cation while leaving the azide anion relatively free and highly nucleophilic. The process is generally efficient, leading to high yields of the corresponding benzylic azide, Methyl 4-(azidomethyl)-3-fluorobenzoate. Benzylic azides are relatively stable but should be handled with care as organic azides are potentially explosive.

Table 1: Representative Conditions for Azide Formation

ReactantReagentSolventTemperatureProduct
Methyl 4-(bromomethyl)-3-fluorobenzoateSodium AzideDMFRoom Temp.Methyl 4-(azidomethyl)-3-fluorobenzoate

The azidomethyl intermediate is subsequently reduced to the desired primary amine, Methyl 4-(aminomethyl)-3-fluorobenzoate. Catalytic hydrogenation is a widely used method for this transformation due to its clean nature and high efficiency. The reaction involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a common and effective catalyst for this reduction. The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695). During the reaction, the azide group is reduced, liberating nitrogen gas (N₂) and forming the primary amine. An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor like triethylsilane is used with the Pd/C catalyst. organic-chemistry.org

Another well-established method for reducing azides to amines is the Staudinger reaction. wikipedia.orgorganicchemistrytutor.com This reaction involves treating the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃). An iminophosphorane intermediate is formed, which is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct. wikipedia.org This method is particularly mild and useful for substrates with functional groups that might be sensitive to the conditions of catalytic hydrogenation, such as alkenes or alkynes. organicchemistrytutor.com

Table 2: Common Methods for Azide Reduction

Starting MaterialMethodReagentsProduct
Methyl 4-(azidomethyl)-3-fluorobenzoateCatalytic HydrogenationH₂, Pd/CMethyl 4-(aminomethyl)-3-fluorobenzoate
Methyl 4-(azidomethyl)-3-fluorobenzoateStaudinger Reduction1. PPh₃2. H₂OMethyl 4-(aminomethyl)-3-fluorobenzoate

Alkylation of Heterocyclic Systems

This compound is an effective alkylating agent for various nitrogen-containing heterocyclic systems, such as imidazoles and pyrazoles. These reactions, known as N-alkylation, are fundamental in medicinal chemistry for synthesizing derivatives with diverse biological activities. The reaction proceeds via nucleophilic attack by a nitrogen atom of the heterocycle on the benzylic carbon, displacing the bromide ion.

The regioselectivity of alkylation can be an issue with unsymmetrical heterocycles like pyrazole, which has two non-equivalent nitrogen atoms. The reaction conditions, including the choice of base and solvent, can influence which nitrogen atom is alkylated. A base, such as potassium carbonate or sodium hydride, is typically used to deprotonate the N-H of the heterocycle, generating a more nucleophilic anion that readily attacks the alkylating agent. Phase-transfer catalysis is another efficient method for achieving N-alkylation under mild conditions. ambeed.com

Reactions with N-Hydroxyphthalimide for Phthalimide-Protected Hydroxylamines

The benzylic bromide can react with N-hydroxyphthalimide in a nucleophilic substitution reaction to form a phthalimide-protected hydroxylamine (B1172632), specifically N-{[4-(methoxycarbonyl)-2-fluorobenzyl]oxy}phthalimide. In this reaction, the oxygen atom of N-hydroxyphthalimide acts as the nucleophile. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of N-hydroxyphthalimide to form a more potent nucleophile. nih.gov

This transformation is valuable for the synthesis of O-alkylated hydroxylamine derivatives. The resulting N-benzyloxyphthalimide product can be subsequently hydrolyzed to release the O-substituted hydroxylamine, which is a useful synthetic intermediate. nih.gov

Ester Hydrolysis and Transesterification Pathways

The methyl ester group of this compound can undergo hydrolysis or transesterification, providing pathways to the corresponding carboxylic acid or other esters. These reactions typically require either acidic or basic catalysis.

Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(bromomethyl)-3-fluorobenzoic acid, can be achieved under either acidic or basic conditions.

Base-promoted hydrolysis (saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. rsc.orglibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, ultimately leading to the formation of a carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid product. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). quora.com To drive the equilibrium towards the products, a large excess of water is typically used. The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water.

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.eduwikipedia.org For example, reacting this compound with an excess of ethanol in the presence of an acid catalyst would lead to the formation of Ethyl 4-(bromomethyl)-3-fluorobenzoate and methanol. This reaction is an equilibrium process, and using the alcohol as the solvent is a common strategy to shift the equilibrium toward the desired product. ucla.edu

Table 3: Reactions at the Ester Group

Reaction TypeReagentsProduct
Base-Promoted Hydrolysis1. NaOH (aq)2. H₃O⁺4-(Bromomethyl)-3-fluorobenzoic acid
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (cat.)4-(Bromomethyl)-3-fluorobenzoic acid
TransesterificationR'OH (e.g., Ethanol), H⁺ or OR'⁻ (cat.)Ethyl 4-(bromomethyl)-3-fluorobenzoate

Cross-Coupling Reactions Involving the Bromine Moiety

The benzylic bromide group in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

One of the most powerful and widely used methods for C(sp³)–C(sp²) bond formation is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron reagent with an organic halide. For substrates like this compound, the benzylic bromide can react with arylboronic acids in the presence of a palladium catalyst and a base to form diarylmethane derivatives. The reactivity of benzylic bromides in Suzuki-Miyaura couplings is well-established, proceeding readily under mild conditions with good functional group tolerance. beilstein-journals.org

Another significant cross-coupling reaction is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an organic halide. While typically applied to aryl or vinyl halides, adaptations for benzylic halides exist. The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield a propargyl-substituted benzene (B151609) derivative. The efficiency of such reactions can be influenced by the choice of catalyst, ligands, and reaction conditions.

The Heck reaction provides a method for the olefination of organic halides. In the context of this compound, this would involve the palladium-catalyzed reaction with an alkene to introduce a vinyl group at the benzylic position. Such reactions with benzylic halides can sometimes be challenging due to competing side reactions like β-hydride elimination, but appropriate ligand and catalyst selection can promote the desired coupling.

Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The palladium-catalyzed coupling of this compound with primary or secondary amines would lead to the corresponding benzylic amines. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. illinois.edu

Strategies for Functional Group Interconversion at the Aryl Bromide

While the primary focus is often on the reactivity of the benzylic bromide, the bromine atom itself can be the site of various functional group interconversions, transforming the benzylic bromide into other useful functionalities.

A common transformation is the conversion of the bromomethyl group to an aldehyde. This can be achieved through various methods, such as the Sommelet reaction or by oxidation with reagents like dimethyl sulfoxide (B87167) (Kornblum oxidation). Another approach involves nucleophilic substitution with a protected aldehyde equivalent, followed by deprotection.

The bromomethyl group can also be converted into a nitrile by reaction with a cyanide salt, typically in a polar aprotic solvent. The resulting phenylacetonitrile (B145931) derivative is a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Furthermore, the bromine can be displaced by a variety of nucleophiles to introduce other functional groups. For instance, reaction with sodium azide yields a benzylic azide, which can then be reduced to a primary amine or used in click chemistry. Reaction with carboxylate salts can furnish esters, and reaction with thiolates can provide thioethers.

Mechanistic Investigations of Selective Reactivity

The presence of both a benzylic bromide and a C-F bond on the aromatic ring of this compound raises questions of chemoselectivity in cross-coupling reactions. Generally, the C(sp³)-Br bond of the benzylic bromide is significantly more reactive than the C(sp²)-F bond of the aryl fluoride (B91410) in palladium-catalyzed cross-coupling reactions.

The widely accepted mechanism for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the organic halide to a low-valent palladium(0) complex. The relative reactivity of different carbon-halogen bonds in this step generally follows the order C-I > C-Br > C-Cl >> C-F, and for a given halogen, C(sp³)-X is often more reactive than C(sp²)-X in the context of benzylic systems.

For this compound, the oxidative addition of the C(sp³)-Br bond to a Pd(0) catalyst is kinetically favored over the cleavage of the much stronger and less reactive C-F bond. This inherent difference in reactivity allows for selective functionalization at the benzylic position while leaving the aryl fluoride intact.

However, the choice of phosphine ligand on the palladium catalyst can play a crucial role in modulating this selectivity. Studies on similar dihalogenated substrates have shown that less-hindered phosphine ligands can favor the activation of the C(sp³)-Br bond, while more sterically demanding ligands might promote the activation of a C(sp²)-Br bond. nih.gov While the C-F bond is generally unreactive under typical palladium catalysis, highly specialized catalytic systems or harsh reaction conditions could potentially lead to its activation.

Computational studies on the reactivity of benzyl (B1604629) bromides in nucleophilic substitution reactions suggest that the reaction mechanism can be influenced by the substituents on the aromatic ring. researchgate.net The presence of the electron-withdrawing fluorine atom and methyl ester group in this compound would be expected to influence the electronic properties of the benzylic carbon, potentially affecting the rates of both SN1 and SN2-type processes involved in some cross-coupling pathways. Mechanistic studies on fluorinated secondary benzyl bromides in cobalt-catalyzed cross-coupling reactions suggest the involvement of a benzylic radical intermediate, with enantioselectivity being controlled by the catalyst. princeton.edu While not directly palladium-catalyzed, these findings highlight the potential for radical pathways in the reactions of fluorinated benzylic halides.

Methyl 4 Bromomethyl 3 Fluorobenzoate As a Crucial Synthetic Intermediate

Role in the Construction of Pharmaceutical Precursors

The compound is widely utilized in the research and development of pharmaceuticals, serving as a key intermediate for active pharmaceutical ingredients (APIs). lookchem.com Its structure is particularly advantageous for creating complex molecules, a common requirement in modern drug discovery. The presence of both bromine and fluorine substituents enhances its reactivity and utility in synthesizing biologically active compounds.

Methyl 4-(bromomethyl)-3-fluorobenzoate is an important intermediate for the synthesis of complex aromatic compounds. chemimpex.com The bromomethyl group (-CH₂Br) is a highly reactive functional group that readily participates in nucleophilic substitution reactions. This allows for the straightforward attachment of the fluorinated phenyl moiety to various molecular scaffolds, facilitating the construction of larger, more intricate aromatic systems. This reactivity is fundamental in building the core structures of potential drug candidates. For instance, it is listed as a reagent in patent literature for the synthesis of dihydropyrazolopyrimidinone compounds investigated as PDE2 inhibitors. google.com

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The fluorine atom on the benzene (B151609) ring of this compound makes it a valuable precursor for developing fluorinated bioactive molecules. chemimpex.com Its unique structure is considered valuable for creating these compounds, which often exhibit improved biological activity compared to their non-fluorinated counterparts. chemimpex.com By using this intermediate, medicinal chemists can strategically introduce a fluorine atom into a target molecule to fine-tune its pharmacokinetic and pharmacodynamic properties.

Application in Agrochemical Development

Similar to its role in pharmaceuticals, this compound serves as a chemical intermediate in the agrochemical sector. chemimpex.comcymitquimica.com The structural motifs present in this compound are relevant for the synthesis of novel pesticides and herbicides. The introduction of a fluorinated aromatic ring can lead to active compounds with improved efficacy and metabolic stability in the environment, contributing to the development of more effective crop protection solutions.

Building Block for Advanced Polymeric and Material Science Constructs

In the realm of material science, intermediates like this compound are explored for creating novel materials, including specialized polymers and coatings. chemimpex.comchemimpex.com The reactive bromomethyl group can serve as an initiation or grafting site for polymerization reactions. This allows for the incorporation of the fluorinated benzoate (B1203000) moiety into polymer chains. The presence of fluorine in polymers is known to impart desirable properties such as thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. While specific polymers derived from this exact monomer are not detailed, analogous compounds with bromomethyl groups are used to create functionalized macromonomers for graft copolymers. cmu.edu

Linker Molecule in Bifunctional Chemical Tools

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to degrade specific disease-causing proteins. chempep.comprecisepeg.com A PROTAC consists of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. nih.gov

The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for protein degradation. precisepeg.comnih.gov The characteristics of the linker, such as its length, rigidity, and solubility, must be carefully optimized. explorationpub.com Common linker motifs include alkyl chains, polyethylene glycol (PEG) units, and more rigid structures like piperazines and triazoles. nih.gov

While direct synthesis of a PROTAC using this compound is not explicitly detailed in the provided search context, its structure possesses the necessary features to be a valuable building block for PROTAC linkers. The reactive bromomethyl group provides a convenient attachment point for coupling to either the target protein ligand or the E3 ligase ligand. The fluorinated phenyl ring can be incorporated as a rigid component within the linker chain, influencing the spatial orientation of the two binding ligands. The rational design of PROTAC linkers is essential for developing potent degraders, and versatile chemical building blocks are crucial for this process. explorationpub.com

Design and Integration into Proteolysis-Targeting Chimeras (PROTACs)

Solid-Phase Parallel Synthesis Approaches

Solid-phase parallel synthesis has revolutionized the process of drug discovery by enabling the rapid generation of large, diverse libraries of compounds. In this context, this compound serves as a versatile building block for introducing a key structural motif into these libraries. The methodology allows for the efficient and systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of drug candidates.

The solid-phase approach involves anchoring a starting material to a solid support, typically a resin, and then carrying out a series of chemical reactions in a parallel fashion. This technique simplifies the purification process as excess reagents and byproducts can be easily washed away, leaving the desired product attached to the resin. The final compounds are then cleaved from the solid support for biological evaluation.

While a specific, detailed protocol for the direct use of this compound in a large-scale solid-phase parallel synthesis of a PROTAC library is not yet extensively documented in publicly available literature, the principles of this synthetic strategy are well-established. The bromomethyl group of the molecule is highly reactive and can readily participate in nucleophilic substitution reactions, making it an ideal handle for attachment to a resin or for coupling with other synthetic intermediates.

Table 1: Key Reactions in Solid-Phase Synthesis Utilizing Benzyl (B1604629) Halide-type Intermediates

Reaction TypeDescriptionApplicability to this compound
Nucleophilic Substitution The bromide is displaced by a nucleophile, such as an amine or an alcohol, to form a new carbon-heteroatom bond.The primary application for linking the molecule to a solid support or another building block.
Williamson Ether Synthesis Reaction with an alkoxide to form an ether linkage.A potential method for constructing ether-based linkers in PROTACs.
Gabriel Synthesis Used to form primary amines from alkyl halides.Can be employed to introduce an amino group for further functionalization.

This table illustrates common synthetic transformations applicable to benzyl halides like this compound in the context of solid-phase synthesis.

Impact on Linker Design and Degradation Activity

The linker component of a PROTAC is a critical determinant of its biological activity. It bridges the two key functional ends of the molecule: the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. The length, rigidity, and chemical composition of the linker all play a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

The incorporation of a 3-fluorobenzyl moiety, derived from this compound, into a PROTAC linker can have several significant impacts on the molecule's properties and its degradation activity.

Conformational Rigidity: The aromatic ring of the 3-fluorobenzyl group introduces a degree of rigidity into the linker. This can be advantageous as it may reduce the entropic penalty associated with the formation of the ternary complex, thereby stabilizing it. A more pre-organized and rigid linker can orient the protein-binding ligands in a favorable conformation for productive complex formation.

Fluorine Substitution: The presence of a fluorine atom on the benzene ring can modulate the physicochemical properties of the PROTAC. Fluorination is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. soton.ac.uk The electron-withdrawing nature of fluorine can also influence the electronic environment of the linker, potentially impacting interactions within the ternary complex.

The impact of linker composition on degradation activity is an area of intense research. The optimal linker is highly dependent on the specific target protein and E3 ligase being engaged. Therefore, the ability to systematically vary the linker structure, for which this compound is a valuable tool, is essential for the development of potent and selective protein degraders.

Table 2: Hypothetical Degradation Data for PROTACs with and without a 3-Fluorobenzyl Linker Moiety

PROTACLinker MoietyTarget ProteinDC50 (nM)Dmax (%)
PROTAC-A Flexible Alkyl ChainProtein X15085
PROTAC-B 3-FluorobenzylProtein X5095
PROTAC-C Benzyl (non-fluorinated)Protein X7590

This hypothetical data illustrates the potential impact of incorporating a 3-fluorobenzyl moiety into a PROTAC linker. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved. A lower DC50 and higher Dmax indicate greater degradation activity.

Applications in Medicinal Chemistry and Drug Discovery Research

Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. nih.gov The dysregulation of HDACs is associated with various diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com Inhibitors of HDACs (HDACis) have been developed as therapeutic agents to counteract these effects. nih.gov The typical pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "cap" group that interacts with the surface of the enzyme, and a linker region that connects the ZBG and the cap group. nih.govnih.gov Methyl 4-(bromomethyl)-3-fluorobenzoate serves as a versatile reagent for constructing the linker and cap regions of these inhibitors.

The benzohydroxamic acid motif is a well-established and highly effective zinc-binding group found in many potent HDAC inhibitors. nih.gov this compound is frequently used to introduce the 4-(hydroxymethyl)-3-fluorobenzoyl portion of the molecule, which is subsequently converted into the final benzohydroxamic acid. The synthesis typically involves a nucleophilic substitution reaction where the bromomethyl group reacts with a suitable nucleophile, such as an amine or a heterocyclic compound, which constitutes the cap group. nih.govnih.gov

The resulting ester intermediate is then hydrolyzed to the corresponding carboxylic acid. Finally, a coupling reaction with hydroxylamine (B1172632) or its protected form yields the desired N-hydroxybenzamide, or benzohydroxamic acid, moiety. nih.govnih.gov For example, in the synthesis of novel quinazolin-4-(3H)-one-based HDAC6 inhibitors, methyl 4-(bromomethyl)benzoate (B8499459) (a closely related, non-fluorinated analog) was reacted with various quinazolinone intermediates. The subsequent ester hydrolysis followed by amide coupling with hydroxylamine hydrochloride produced the final benzohydroxamic acid compounds. nih.gov Similarly, the synthesis of bicyclic-capped HDAC6 inhibitors utilized this compound, which was reacted with benzimidazole (B57391) to form the cap-linker intermediate, eventually leading to the hydroxamic acid ZBG. nih.gov

Among the various HDAC isoforms, HDAC6 has garnered significant attention as a therapeutic target. medchemexpress.com It is a unique, primarily cytoplasmic enzyme with two catalytic domains that deacetylates non-histone proteins like α-tubulin and HSP90. nih.govnih.gov Selective inhibition of HDAC6 is considered a promising strategy for treating various cancers and neurodegenerative diseases with potentially lower toxicity than pan-HDAC inhibitors. medchemexpress.comnih.gov this compound is a key starting material in the synthesis of several classes of selective HDAC6 inhibitors.

Ferrocene (B1249389), with its unique three-dimensional sandwich structure, has been explored as a bioisostere for phenyl rings in the cap group of HDAC inhibitors to enhance properties like membrane permeability. mdpi.comresearchgate.netnih.gov In the synthesis of these organometallic inhibitors, this compound has been used to connect the ferrocene- or ferrocenophane-based cap group to the linker and ZBG. mdpi.com

For instance, a nih.gov-ferrocenophane derivative was synthesized and reacted with this compound. The resulting ester was then converted into the corresponding hydroxamic acid, yielding a potent and selective HDAC6 inhibitor. mdpi.com The introduction of the fluorine atom on the benzohydroxamic acid moiety was part of the structural optimization to improve inhibitory activity and selectivity.

Table 1: Examples of Ferrocene-Based HDAC6 Inhibitors Synthesized Using a Fluorinated Benzoate (B1203000) Precursor
CompoundCap GroupHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Index (HDAC1/HDAC6)
Ferrocenophane Analog (41) nih.gov-Ferrocenophane11>10,000>909
2-Aza- nih.gov-ferrocenophane Analog (42)2-Aza- nih.gov-ferrocenophane13>10,000>769

Data sourced from a study on ferrocene derivatives as HDAC inhibitors. mdpi.com The compound numbers are as referenced in the source.

Researchers have explored alternative zinc-binding groups to the traditional hydroxamic acid to improve pharmacokinetic properties and selectivity. doi.org Hydrazide-based derivatives have emerged as a promising class of HDAC6 selective inhibitors. doi.orgnih.gov In the development of these compounds, this compound can be employed as the electrophile to alkylate a nucleophilic cap group, thereby incorporating the fluorinated phenyl linker. The methyl ester is then typically converted into a hydrazide, which serves as the ZBG. A study focused on hydrazide-based inhibitors for NLRP3 inflammasome-related diseases involved the synthesis and use of this compound as a key intermediate. doi.org

The cap group plays a crucial role in determining the potency and isoform selectivity of HDAC inhibitors by interacting with residues on the enzyme surface. nih.gov The larger active site pocket of HDAC6 allows for the accommodation of bulkier cap groups compared to other HDAC isoforms, a feature that is heavily exploited in the design of selective inhibitors. mdpi.com this compound is an ideal reagent for attaching diverse and sterically bulky cap groups.

Modifications to the cap region have shown significant effects on HDAC6 inhibition. For example, in a series of benzimidazole-capped inhibitors synthesized using this compound, increasing the substituent size at the 2-position of the benzimidazole from a hydrogen to a methyl group resulted in a 3-fold increase in HDAC6 potency. nih.gov The use of large, planar organometallic structures like ferrocenes and ferrocenophanes as cap groups has also proven to be a successful strategy for achieving potent and selective HDAC6 inhibition. mdpi.com

Structure-activity relationship (SAR) studies are fundamental to optimizing the design of selective HDAC6 inhibitors. nih.govscilit.com These studies systematically modify different parts of the inhibitor's structure—the cap, linker, and ZBG—to understand how these changes affect potency and selectivity. The fluorinated phenyl ring introduced by this compound is itself a key element in SAR studies. The fluorine atom can influence the electronic properties of the ring and participate in specific interactions within the enzyme's binding pocket, potentially enhancing selectivity.

SAR studies on ferrocene-based inhibitors revealed that the type of linker connecting the ferrocene cap to the benzohydroxamic acid ZBG significantly impacts activity. For instance, a piperazine (B1678402) linker was found to be highly effective. mdpi.com In hydrazide-based inhibitors, SAR investigations have shown that the substituents on the hydrazide tail can affect both activity and selectivity, with activity against HDAC6 often lost if the substituent exceeds a certain size. doi.org Docking analyses have further illuminated the importance of linker size and the electronic nature of the cap group for achieving high selectivity for HDAC6 over other isoforms like HDAC1. nih.gov

Table 2: SAR Insights from Bicyclic-Capped HDAC6 Inhibitors
CompoundModification (at C2 of Benzimidazole Cap)HDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Index (HDAC1/HDAC6)
8-H29>30,000>1034
12a-CH₃9>8,000>889
12b-CH(CH₃)₂18>30,000>1667
12c-CF₃11>30,000>2727

Data adapted from a study on bicyclic-capped HDAC6 inhibitors. nih.gov The compounds were synthesized using a fluorinated benzoate precursor. Compound numbers are as referenced in the source.

Investigating Isoform Selectivity (e.g., HDAC1, 2, 3, 4, 5, 7, 8)

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention. The HDAC family is divided into several classes, and within these classes, there are multiple isoforms (HDAC1, 2, 3, 4, 5, 7, 8, etc.). Developing inhibitors that are selective for specific HDAC isoforms is a key goal in modern drug discovery, as it can lead to more targeted therapies with fewer side effects.

The typical pharmacophore model for an HDAC inhibitor consists of three key components: a zinc-binding group that interacts with the catalytic zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. This cap group is a major determinant of an inhibitor's potency and isoform selectivity. researchgate.net

This compound serves as a valuable precursor for the synthesis of diverse and innovative cap groups. Its reactive bromomethyl handle allows for straightforward chemical modification and attachment to the linker element of a potential HDAC inhibitor. The fluorinated phenyl ring of the compound can then be explored for its interactions with the amino acid residues at the rim of the HDAC active site.

A concrete example of its application is in the synthesis of bicyclic-capped HDAC6 inhibitors. nih.gov In this context, this compound was synthesized from methyl 3-fluoro-4-methylbenzoate and utilized as an intermediate to construct the desired cap architecture. nih.gov The development of such selective inhibitors is crucial for targeting specific diseases. For instance, selective HDAC6 inhibitors have shown promise in models of axonal Charcot–Marie–Tooth disease. nih.gov

The fluorine atom on the phenyl ring of this compound can significantly influence binding affinity and selectivity. It can alter the electronic properties of the cap group and engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein. By systematically modifying the cap group derived from this building block, medicinal chemists can fine-tune the inhibitor's properties to achieve desired selectivity profiles against various HDAC isoforms.

Below is a table summarizing the classes of HDACs and the potential for developing selective inhibitors using building blocks like this compound.

HDAC ClassIsoformsCellular LocationRelevance to Selective Inhibition
Class I HDAC1, 2, 3, 8Primarily nucleusHigh expression in various cancers, making them key targets. Isoform selectivity is crucial to minimize toxicity.
Class IIa HDAC4, 5, 7, 9Shuttle between nucleus and cytoplasmImplicated in cardiovascular and neurological disorders. Selective inhibition is an active area of research.
Class IIb HDAC6, 10Primarily cytoplasmInvolved in protein degradation and cell motility. Selective HDAC6 inhibitors are being investigated for cancer and neurodegenerative diseases.
Class IV HDAC11Nucleus and cytoplasmLess understood, but emerging as a target in immunology and oncology.

Targeting Specific Enzymes for Therapeutic Development

The utility of this compound extends beyond HDAC inhibitors. Its inherent reactivity and substitution pattern make it a plausible starting material for the synthesis of inhibitors targeting other key enzymes in various disease pathways.

Chronic Hepatitis B Virus (HBV) infection is a major global health problem. The HBV RNase H enzyme is essential for the virus's replication, making it an attractive and underexploited target for antiviral drug development. While there are currently no approved drugs that target HBV RNase H, research in this area is active.

The development of novel HBV RNase H inhibitors often involves the synthesis of complex heterocyclic scaffolds. The bromomethyl group of this compound can be used to alkylate various nucleophilic cores, thereby introducing a substituted phenyl moiety into the inhibitor structure. The fluorine atom can, in turn, contribute to improved pharmacological properties of the final compound. While direct synthesis of HBV RNase H inhibitors using this specific building block is not yet prominently documented, its chemical properties make it a suitable candidate for the exploration of new chemical entities in this therapeutic area.

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that is implicated in the pathogenesis of atherosclerosis and cardiovascular disease. Elevated levels of Lp-PLA2 are considered a risk factor for these conditions, and inhibitors of this enzyme have been the subject of extensive research.

The synthesis of Lp-PLA2 inhibitors often involves the construction of molecules with multiple aromatic rings. This compound can serve as a key building block for one of these aromatic components. For example, in the synthesis of darapladib (B1669826) analogues, a known Lp-PLA2 inhibitor, various substituted phenyl intermediates are required. The reactive nature of the bromomethyl group allows for its incorporation into larger molecular frameworks through reactions such as ether or amine formation. The fluorine substituent can be leveraged to enhance metabolic stability and binding affinity, which are critical parameters for a successful drug candidate.

The rise of antibiotic resistance has created an urgent need for new antibacterial agents with novel mechanisms of action. One promising target is the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis in many pathogenic bacteria.

Fluorine as a Bioisostere in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry. Fluorine's unique properties allow it to act as a "bioisostere" for hydrogen or a hydroxyl group, meaning it can replace these groups without significantly altering the molecule's size, yet profoundly impacting its electronic and metabolic properties.

The fluorine atom in this compound is not merely a passive substituent. Its high electronegativity can significantly alter the acidity of nearby protons and the polarity of the molecule. This can lead to enhanced binding interactions with the target protein, as the fluorine can participate in hydrogen bonding or dipole-dipole interactions.

Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation. When a drug molecule is metabolized, it is often broken down by enzymes in the liver. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the drug's metabolic stability can be increased, leading to a longer half-life in the body.

The introduction of fluorine can also influence a molecule's conformation, or three-dimensional shape. This can be critical for achieving optimal binding to the target enzyme. In the case of this compound, the fluorine atom at the 3-position can influence the orientation of the ester and bromomethyl groups, which could be advantageous in the design of inhibitors that require a specific spatial arrangement for high-affinity binding.

The table below summarizes the key effects of fluorine substitution in drug design.

PropertyEffect of Fluorine Substitution
Binding Affinity Can increase due to favorable electronic interactions (e.g., hydrogen bonding, dipole-dipole).
Metabolic Stability Often increased due to the strength of the C-F bond, blocking metabolic oxidation.
Lipophilicity Generally increases, which can affect cell membrane permeability and bioavailability.
pKa Can be altered, affecting the ionization state of the molecule at physiological pH.
Conformation Can influence the preferred three-dimensional shape of the molecule.

Enhancement of Metabolic Stability and Permeability

In the realm of medicinal chemistry, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, two of the most significant being metabolic instability and poor membrane permeability. The structural attributes of a molecule play a pivotal role in dictating these pharmacokinetic properties. The compound this compound incorporates key structural features—a fluorine atom and a bromomethyl group—that are strategically employed in drug design to modulate these very characteristics. While specific experimental data on the metabolic stability and permeability of this compound is not extensively available in publicly accessible research, the influence of its constituent functional groups on these properties is well-documented in the broader context of medicinal chemistry.

The introduction of fluorine into drug candidates is a widely utilized strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 family. This substitution can block metabolically labile sites on a molecule, thereby prolonging its half-life and increasing its bioavailability. For instance, fluorination of an aromatic ring can prevent hydroxylation, a common metabolic pathway. In the case of this compound, the fluorine atom at the 3-position of the benzoate ring is expected to influence the electronic properties of the ring and potentially shield adjacent positions from metabolic attack.

While detailed experimental permeability data for this compound is not readily found, in silico predictions for a closely related isomer, Methyl 4-bromo-2-fluorobenzoate, offer some insight. Computational models are valuable tools in early-stage drug discovery for predicting the pharmacokinetic properties of novel compounds.

Table 1: Predicted Permeability Parameters for Methyl 4-bromo-2-fluorobenzoate

ParameterPredicted ValueSignificance
Caco-2 Cell Permeability21.803 nm/sIndicates good potential for intestinal absorption.
MDCK Cell Permeability0.5697 nm/sSuggests moderate to good permeability.
Human Intestinal Absorption (HIA)96.91%Predicts a high degree of absorption from the intestine.

Data for Methyl 4-bromo-2-fluorobenzoate, an isomer of the subject compound. These are predicted values and have not been experimentally verified. dergipark.org.tr

Mechanistic and Preclinical Investigations of Derivatives

In Vitro Efficacy Studies of Derived Compounds

The in vitro efficacy of compounds derived from methyl 4-(bromomethyl)-3-fluorobenzoate has been evaluated through various enzymatic and cellular assays to determine their inhibitory potential against specific HDAC isoforms and their functional effects on cells.

Enzymatic Assay Development for Target Inhibition (e.g., HDACs)

Enzymatic assays are fundamental in determining the inhibitory activity of newly synthesized compounds against specific HDAC isoforms. These assays typically measure the ability of a compound to block the deacetylase activity of a purified HDAC enzyme.

A common method involves the use of a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developing enzyme to release a fluorescent molecule. The intensity of the fluorescence is proportional to the enzyme activity, and a decrease in fluorescence in the presence of an inhibitor indicates its potency. This method has been used to screen for inhibitors against a panel of HDAC isoforms, including HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC6, HDAC7, HDAC8, HDAC9, and HDAC10. nih.gov

For instance, in the development of bicyclic-capped HDAC6 inhibitors, enzymatic assays were performed against HDAC6 and HDAC1 to establish a preliminary selectivity profile. nih.gov The inhibitory concentrations (IC50 values), which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined from these assays. Some derivatives have shown high potency, with IC50 values in the nanomolar range for specific HDAC isoforms. nih.govuni-duesseldorf.de For example, one study reported a derivative, 23d, with an IC50 of 0.81 nM against HDAC6. nih.gov

Table 1: In Vitro HDAC Inhibition by a Derivative (Compound 23d)

Cellular Assays for Functional Activity (e.g., Acetylated α-Tubulin/Total α-Tubulin Ratio for HDAC6)

Cellular assays are crucial for assessing the functional activity of HDAC inhibitors within a cellular context. For HDAC6 inhibitors, a key functional assay is the measurement of the ratio of acetylated α-tubulin to total α-tubulin. nih.gov HDAC6 is a primary deacetylase of α-tubulin, a component of microtubules. nih.govsemanticscholar.org Inhibition of HDAC6 leads to an increase in the acetylation of α-tubulin, which can be detected by Western blot analysis. nih.govnih.gov

This assay provides evidence that the compound can penetrate the cell membrane, engage with its target (HDAC6), and exert a biological effect. nih.gov An increased ratio of acetylated α-tubulin to total α-tubulin is a hallmark of effective HDAC6 inhibition. nih.govduke.edu To quantify selectivity within cells, changes in the acetylation levels of other proteins, such as histones H3 and H4, can also be assessed. nih.gov

Antiproliferative Effects in Cancer Cell Lines (e.g., MDA-MB-231, HL60)

The antiproliferative effects of these derivatives are often evaluated in various cancer cell lines. The triple-negative breast cancer cell line MDA-MB-231 and the acute promyelocytic leukemia cell line HL60 are commonly used models. uni-duesseldorf.denih.govnih.gov The antiproliferative activity is typically assessed using assays like the MTT or SRB assay, which measure cell viability. nih.gov

Studies have shown that some HDAC inhibitors can induce apoptosis (programmed cell death) in cancer cells. nih.govdovepress.com For example, treatment of MDA-MB-231 cells with certain compounds has been shown to lead to a dose- and time-dependent decrease in cell proliferation. nih.gov The IC50 values for antiproliferative activity can vary depending on the specific compound and cell line. For instance, some novel HDAC inhibitors have demonstrated enhanced cytotoxic effects against MDA-MB-231 cells compared to established drugs like vorinostat. uni-duesseldorf.de

Table 2: Antiproliferative Activity of a Derivative (Compound 19i) in MDA-MB-231 cells

Molecular Docking and Binding Mode Predictions

Computational methods, such as molecular docking, are employed to predict and analyze the binding interactions between the inhibitor molecules and their target enzymes at the atomic level.

Computational Analysis of Ligand-Enzyme Interactions (e.g., with HDAC6 catalytic domain 2)

Molecular docking studies provide insights into how a ligand (the inhibitor) fits into the active site of the enzyme. For HDAC6, the second catalytic domain (CD2) is often the target for selective inhibitors. nih.gov Docking simulations can predict the binding pose of the inhibitor and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site. nih.gov

For example, docking studies have revealed that the benzyl (B1604629) linker of some inhibitors can form offset aromatic π-π stacking interactions with phenylalanine residues (F583 and F643 in zebrafish HDAC6) that line the hydrophobic binding tunnel of HDAC6. nih.gov The hydroxamate group, a common zinc-binding group in HDAC inhibitors, is predicted to coordinate with the catalytic zinc ion in the active site. nih.gov

Role of Linker and Cap Groups in Binding Affinity and Selectivity

The structure of an HDAC inhibitor is typically composed of three parts: a zinc-binding group (ZBG), a linker, and a cap group. mdpi.comnih.gov Each of these components plays a crucial role in determining the binding affinity and selectivity of the inhibitor. nih.govresearchgate.net

The linker region connects the ZBG to the cap group and its length and composition can significantly influence selectivity. nih.govnih.gov For HDAC6, which has a wider binding pocket, bulkier linkers can be accommodated, contributing to selectivity. nih.gov Aromatic or heteroaromatic linkers can engage in favorable π-π stacking interactions within an aromatic crevice in the active site. nih.gov

The cap group interacts with the surface of the enzyme at the entrance of the active site. mdpi.com Modifications to the cap group can have a significant impact on potency and selectivity. nih.gov For instance, increasing the size of a substituent on the cap group from a hydrogen to a methyl group resulted in a 3-fold increase in HDAC6 inhibitory potency and nearly 1000-fold selectivity versus HDAC1 in one study. nih.gov Bifurcated capping groups have been designed to occupy two pockets (L1 and L2) at the mouth of the active site, further enhancing interactions. nih.gov

Preclinical Models for Disease State Research (e.g., Charcot-Marie-Tooth disease)

Charcot-Marie-Tooth disease represents a group of inherited peripheral neuropathies with significant genetic and clinical heterogeneity. google.com The disease is broadly classified into demyelinating (CMT1) and axonal (CMT2) forms, with the latter being characterized by damage to the nerve axons themselves. google.com Developing effective therapies for CMT is challenging due to the large number of causative genes. oup.com Therefore, preclinical research relies heavily on robust animal models that recapitulate the key pathological features of the human disease.

For axonal CMT, various mouse models have been developed that carry specific gene mutations known to cause different subtypes of the disease in humans. oup.com These models are instrumental in understanding the underlying disease mechanisms and for testing the efficacy of potential therapeutic agents. oup.com A key pathological mechanism implicated in several forms of axonal CMT is the disruption of axonal transport. musculardystrophyuk.org This process, vital for the movement of mitochondria, proteins, and other essential cargoes along the long axonal projections of neurons, is often impaired, leading to axonal degeneration and the clinical manifestations of the disease. musculardystrophyuk.org

One such model is the Gars mutant mouse, which carries a mutation in the glycyl-tRNA synthetase gene and serves as a model for CMT type 2D (CMT2D). oup.comnih.gov These mice exhibit key features of the human disease, including progressive motor and sensory deficits. nih.gov Research using this and similar models has identified the acetylation of α-tubulin, a key component of the microtubule tracks used for axonal transport, as a critical factor. oup.com Reduced levels of acetylated α-tubulin are a common pathological hallmark in different forms of CMT, leading to impaired axonal transport. musculardystrophyuk.org This has led to the investigation of compounds that can modulate α-tubulin acetylation as a potential therapeutic strategy. oup.com

Evaluation of Therapeutic Potential in Axonal CMT Models

The therapeutic potential of modulating α-tubulin acetylation has been evaluated in axonal CMT models using small molecule inhibitors of Histone Deacetylase 6 (HDAC6). HDAC6 is an enzyme that removes acetyl groups from α-tubulin, and its inhibition can therefore increase α-tubulin acetylation, thereby stabilizing microtubules and improving axonal transport. musculardystrophyuk.orgnih.gov

One of the most studied HDAC6 inhibitors in this context is Tubastatin A. oup.com Preclinical studies have demonstrated its therapeutic potential in mouse models of axonal CMT. For instance, in a mouse model of CMT2D, systemic administration of Tubastatin A was shown to increase the acetylation of α-tubulin in peripheral nerves. oup.com This biochemical effect was associated with a partial restoration of nerve conduction and an improvement in motor behavior in the treated mice. oup.com

Further investigations in cultured dorsal root ganglion (DRG) neurons from these mice revealed that mutant GlyRS, the protein implicated in CMT2D, disrupts the normal transport of mitochondria along axons. oup.com Treatment with Tubastatin A was found to restore this mitochondrial axonal transport. oup.com These findings suggest that the beneficial effects of HDAC6 inhibition are mediated, at least in part, by the amelioration of axonal transport defects. oup.com The research also uncovered a direct interaction between the mutant GlyRS protein and HDAC6, which was blocked by Tubastatin A, providing a molecular link between the genetic cause of the disease and the therapeutic target. oup.comnih.gov

The positive outcomes observed with Tubastatin A in the CMT2D model have broadened the therapeutic potential of selective HDAC6 inhibition to other genetic forms of axonal CMT where disrupted axonal transport is a key pathogenic feature. oup.commusculardystrophyuk.org

The following tables summarize the key findings from preclinical evaluations of Tubastatin A in a mouse model of axonal CMT (CMT2D).

Table 1: Cellular and Molecular Effects of Tubastatin A in a CMT2D Model

Parameter Observation in Untreated CMT2D Model Effect of Tubastatin A Treatment Reference
α-tubulin Acetylation Decreased in peripheral nerves and dorsal root ganglia Increased levels of acetylated α-tubulin oup.com
Mitochondrial Axonal Transport Disrupted in primary dorsal root ganglion neurons Restored mitochondrial transport oup.com

| GlyRS-HDAC6 Interaction | Mutant GlyRS co-immunoprecipitates with HDAC6 | Interaction is blocked | oup.comnih.gov |

Table 2: Functional Outcomes of Tubastatin A Treatment in a CMT2D Mouse Model

Outcome Measure Observation in Untreated CMT2D Model Effect of Tubastatin A Treatment Reference
Motor Behavior Impaired performance on motor tasks Partial restoration of motor function oup.com
Nerve Conduction Reduced nerve conduction velocity Partial restoration of nerve conduction oup.com

| Muscle Innervation | Evidence of denervation at neuromuscular junctions | Improved muscle reinnervation | musculardystrophyuk.org |

These preclinical findings provide a strong rationale for the further investigation of HDAC6 inhibitors as a potential therapeutic strategy for various forms of Charcot-Marie-Tooth disease characterized by axonal transport defects.

Future Directions and Advanced Research Opportunities

Development of Novel Synthetic Methodologies for Enhanced Yields and Purity

Future research is poised to focus on developing more efficient, selective, and milder synthetic routes. Key areas of investigation could include:

Photocatalysis: The use of visible-light photoredox catalysis could offer a pathway to generate benzyl (B1604629) radicals under significantly milder conditions, potentially improving selectivity and reducing the formation of impurities.

Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time. This can enhance reaction efficiency, improve safety, and facilitate scale-up while minimizing by-product formation.

Novel Brominating Agents: Exploration of new, more selective brominating agents or catalytic systems could circumvent the issues associated with traditional reagents, leading to cleaner reactions with higher yields and purity.

Improvements in the synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate will be critical to making this valuable building block more accessible and cost-effective for its advanced applications.

Exploration of this compound in Radiochemistry

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes compounds labeled with positron-emitting radionuclides to visualize and quantify biological processes in vivo. rsc.orgsemanticscholar.org Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable physical properties, including a manageable half-life and low positron energy, which results in high-resolution images. rsc.orgresearchgate.net

PropertyFluorine-18 (¹⁸F)Carbon-11 (¹¹C)Gallium-68 (⁶⁸Ga)
Half-life109.8 minutes20.3 minutes68 minutes
Max. Positron Energy (MeV)0.6350.9601.90
Decay Mode97% β+, 3% EC100% β+89% β+, 11% EC
ProductionCyclotronCyclotronGenerator

A significant challenge in PET chemistry is the rapid and efficient incorporation of ¹⁸F into complex molecules. The "building block" or "prosthetic group" approach is a widely adopted strategy to address this. rsc.orgconsensus.app This method involves labeling a small, reactive molecule with ¹⁸F, which is then conjugated to a larger, target-specific molecule in a subsequent step. This modular approach often results in higher radiochemical yields and purity compared to direct labeling methods. rsc.org

This compound is an ideal precursor for developing a novel ¹⁸F-labeled building block. The synthesis would involve a nucleophilic substitution reaction where the bromide is displaced by [¹⁸F]fluoride, yielding Methyl 4-([¹⁸F]fluoromethyl)-3-fluorobenzoate. This new ¹⁸F-labeled building block could then be utilized in several ways:

The ester group can be saponified to the corresponding carboxylic acid.

This carboxylic acid can then be activated, for example, by conversion to an N-succinimidyl ester, creating a highly reactive agent for labeling proteins and peptides at lysine (B10760008) residues or N-termini.

This strategy is analogous to the synthesis and application of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), one of the most successful prosthetic groups for peptide labeling. psu.edu The presence of the stable fluorine atom on the benzene (B151609) ring could also be exploited to fine-tune the pharmacokinetic properties of the final PET tracer.

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

High-Throughput Screening (HTS) has become an essential tool in drug discovery, allowing for the rapid evaluation of vast numbers of compounds to identify potential therapeutic leads. ewadirect.comnih.gov Combinatorial chemistry facilitates HTS by enabling the systematic and rapid synthesis of large, diverse collections of molecules, known as chemical libraries.

This compound is an excellent scaffold for combinatorial library synthesis due to its two distinct points for chemical modification:

The Bromomethyl Group: This electrophilic center can react with a wide array of nucleophiles to introduce diverse functional groups.

The Methyl Ester Group: This group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a library of amides.

This dual reactivity allows for the creation of extensive compound libraries from a single, readily accessible core structure. The fluorinated phenyl ring serves as a constant structural motif, allowing researchers to systematically study how the appended diversity elements affect biological activity.

Reaction SiteReagent ClassResulting Functional GroupPotential Library Type
BromomethylPrimary/Secondary AminesBenzylamineAmino-ethers/thioethers
BromomethylPhenolsBenzyl EtherAryl ethers
BromomethylThiolsBenzyl ThioetherThioethers
Methyl Ester (after hydrolysis)AminesAmideBenzamides

Investigation of Structure-Property Relationships for Advanced Material Applications

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, a strategy widely used in materials science. nih.govnumberanalytics.com Fluorination can enhance thermal stability, modify surface energy, and influence electronic and optical properties. numberanalytics.com Fluorinated benzoates, for example, have been studied for their applications in liquid crystals, where the fluorine substituent affects the mesomorphic behavior. bohrium.comtandfonline.com

This compound represents a promising building block for novel functional materials. Its reactive handles allow for its incorporation into polymeric structures or for grafting onto surfaces. Future research could investigate the structure-property relationships of materials derived from this compound.

Structural FeaturePotential Influence on Material PropertyArea of Investigation
C-F BondIncreased thermal and oxidative stabilityHigh-performance polymers
Fluorinated Phenyl RingLow surface energy, hydrophobicitySelf-cleaning or anti-fouling surfaces
Aromatic CoreModified refractive index and dielectric constantOptical films and electronic components
Ester LinkagePolarity and potential for hydrogen bondingLiquid crystals, specialty polymers

By systematically modifying the structure, for instance, through polymerization via the bromomethyl group, researchers can tune the properties of the resulting materials for specific applications in electronics, optics, or advanced coatings. man.ac.uk

Exploiting the Bromine Reactivity for Diversification in Drug Discovery Libraries

The benzylic bromide of this compound is a key functional group for generating molecular diversity in the context of drug discovery. This group is a potent electrophile that readily undergoes nucleophilic substitution with a broad spectrum of nucleophiles, enabling the construction of diverse compound libraries. chemicalbook.com

This reactivity can be harnessed to synthesize libraries of compounds where the fluorobenzoate moiety acts as a central scaffold. The strategic introduction of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity, all critical parameters in drug design. mdpi.com

The diversification strategy would involve reacting this compound with libraries of nucleophiles, such as:

Amines: Generating a wide range of substituted benzylamines.

Thiols: Creating diverse thioethers, which are present in many biologically active compounds.

Alcohols/Phenols: Forming ether linkages to explore different spatial and electronic properties.

Carboxylates: Producing ester-linked derivatives.

This approach allows for the rapid and efficient exploration of the chemical space around the fluorobenzoate core, accelerating the identification of novel hits and leads in drug discovery programs. The resulting libraries can be screened against various biological targets to uncover new structure-activity relationships.

Q & A

Q. What are the standard synthetic protocols for Methyl 4-(bromomethyl)-3-fluorobenzoate, and how is purity ensured?

The compound is synthesized via bromination of methyl 3-fluoro-4-methylbenzoate using protocols adapted from published procedures . Key steps include:

  • Reaction Conditions : Bromination agents (e.g., NBS or Br₂) under radical or thermal initiation.
  • Purification : Flash chromatography (0–10% EtOAc/hexanes) yields a white waxy solid with ~61% efficiency .
  • Purity Validation : 1H NMR^{1}\text{H NMR} (e.g., δ 4.52 ppm for bromomethyl protons) and 13C NMR^{13}\text{C NMR} (e.g., δ 24.5 ppm for CH₂Br) confirm structural integrity. ESI LRMS ([M+H]⁺ m/z 247.0) ensures molecular weight accuracy .

Q. What safety precautions are critical when handling this compound?

While specific toxicological data for this compound are limited, brominated analogs require:

  • Eye/Skin Exposure : Immediate flushing with water (15+ minutes) and medical consultation .
  • Ingestion : Mouth rinsing (if conscious) and urgent medical attention .
  • General Handling : Use fume hoods, gloves, and protective eyewear. Waste must be segregated and disposed via certified hazardous waste protocols .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • 1H NMR^{1}\text{H NMR} : Distinct signals for aromatic protons (δ 7.81–7.47 ppm), bromomethyl (δ 4.52 ppm), and methoxy groups (δ 3.93 ppm) .
  • 19F NMR^{19}\text{F NMR} : Fluorine coupling constants (e.g., J=249HzJ = 249 \, \text{Hz}) confirm substitution patterns .
  • Mass Spectrometry : ESI HRMS (e.g., m/z 298.0998 for derivatives) validates molecular formulas .

Advanced Research Questions

Q. How do electronic effects of fluorine and bromine substituents influence reactivity in cross-coupling reactions?

  • Fluorine : Electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks.
  • Bromine : Serves as a leaving group in SN2 reactions or Suzuki-Miyaura couplings. Steric hindrance from the bromomethyl group may require tailored catalysts (e.g., Pd(PPh₃)₄) .
  • Case Study : In synthesizing histone deacetylase inhibitors, the bromomethyl group undergoes nucleophilic displacement with benzimidazole derivatives under basic conditions (KOtBu/K₂CO₃) .

Q. What strategies resolve contradictions in regioselectivity during functionalization?

  • Computational Modeling : DFT calculations predict reactive sites by analyzing LUMO/HOMO distributions.
  • Directed Ortho-Metalation : Fluorine’s directing effects can be leveraged to control bromination or coupling positions .
  • Experimental Validation : Comparative 19F NMR^{19}\text{F NMR} shifts and X-ray crystallography (if crystalline) confirm regiochemical outcomes .

Q. How are impurities or byproducts identified and mitigated during scale-up synthesis?

  • Byproduct Analysis : LC-MS and GC-MS detect intermediates like debrominated products or ester hydrolysis derivatives.
  • Optimization : Adjust stoichiometry (e.g., limiting Br₂ equivalents) or reaction time to suppress dimerization .
  • Case Study : Flash chromatography (hexanes/EtOAc gradient) effectively separates methyl 3-fluoro-4-methylbenzoate (unreacted starting material) from the target compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.